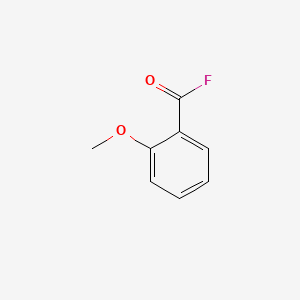

2-Methoxybenzoyl fluoride

Description

Structure

3D Structure

Properties

CAS No. |

138421-49-5 |

|---|---|

Molecular Formula |

C8H7FO2 |

Molecular Weight |

154.14 |

IUPAC Name |

2-methoxybenzoyl fluoride |

InChI |

InChI=1S/C8H7FO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |

InChI Key |

BUZKZRGDCQZFDU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)F |

Synonyms |

Benzoyl fluoride, 2-methoxy- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxybenzoyl Fluoride

Deoxyfluorination Strategies from Carboxylic Acid Precursors

The direct conversion of a carboxylic acid to an acyl fluoride (B91410), known as deoxyfluorination, is a primary and efficient route for synthesis. This transformation involves the replacement of the carboxylic hydroxyl group with a fluorine atom and has seen the development of numerous reagents and catalytic systems to improve efficiency, selectivity, and substrate scope.

Fluorinating Reagents and Catalytic Systems in Deoxyfluorination

A variety of modern reagents have been developed for the deoxyfluorination of carboxylic acids, moving beyond traditional, often hazardous, reagents. These newer systems offer advantages such as improved stability, milder reaction conditions, and broader functional group tolerance. chemistryviews.org

One notable class of reagents is sulfur-based, such as (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®. acsgcipr.org However, concerns about their stability and potential for elimination side reactions have driven further innovation. acs.org PyFluor (2-pyridinesulfonyl fluoride) emerged as a more stable and selective alternative to DAST, often preventing elimination byproducts. acs.org

Other effective reagents include those based on different mechanisms. For instance, (Me4N)SCF3 is a bench-stable solid that converts carboxylic acids to acyl fluorides at room temperature, releasing gaseous carbonyl sulfide (B99878) (COS) as a byproduct. chemistryviews.org More recently, mechanochemical methods using 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) in a ball mill have demonstrated a solvent-free approach to acyl fluoride synthesis, which is both rapid and high-yielding. acs.org

The following table summarizes a selection of modern deoxyfluorinating reagents applicable to the synthesis of acyl fluorides from carboxylic acids.

Table 1: Modern Reagents for Deoxyfluorination of Carboxylic Acids

| Reagent Name | Abbreviation/Formula | Key Features |

|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Widely used, but with thermal instability. acsgcipr.orgacs.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable than DAST. acsgcipr.org |

| 2-Pyridinesulfonyl fluoride | PyFluor | Stable, selective, and minimizes elimination. acs.org |

| Tetramethylammonium trifluoromethylthiolate | (Me4N)SCF3 | Bench-stable solid, mild conditions. chemistryviews.org |

| 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine | TFEDMA | Used in solvent-free mechanochemical synthesis. acs.org |

Mechanistic Aspects of Carboxylic Acid to Acyl Fluoride Transformations

The mechanism of deoxyfluorination varies depending on the reagent employed. For sulfur-based reagents like DAST and PyFluor, the reaction generally proceeds through the initial activation of the carboxylic acid. The alcohol adds to the sulfonyl fluoride, which, assisted by a base, forms a sulfonate ester intermediate. This intermediate then undergoes nucleophilic attack by the fluoride ion, which is generated in situ, to yield the acyl fluoride product. acs.org

For reagents like (Me4N)SCF3, the mechanism involves activation of the reagent by the carboxylic acid. This is followed by a reaction with a second molecule of the acid, which is then converted to the acyl fluoride. chemistryviews.org In the case of PyFluor, it is proposed that a protonated base stabilizes the fluoride leaving group, and a subsequent sulfonyl transfer creates a reactive hydrogen fluoride species that facilitates the final fluorination step. acs.org Understanding these pathways is crucial for optimizing reaction conditions and minimizing potential side reactions.

Alternative Synthetic Pathways for 2-Methoxybenzoyl Fluoride Derivatives

Beyond direct deoxyfluorination, alternative routes offer strategic advantages, particularly when starting from different precursors or when specific reaction conditions are required.

Routes Involving 2-Methoxybenzoyl Chloride as an Intermediate

A common and industrially relevant pathway to acyl fluorides is through halogen exchange (Halex) reaction of the corresponding acyl chloride. acsgcipr.org 2-Methoxybenzoyl chloride, which can be prepared from 2-methoxybenzoic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride, serves as a key intermediate. google.comwikipedia.org

This halide exchange is typically accomplished using a fluoride salt. Historically, reagents like anhydrous hydrogen fluoride or potassium fluoride have been used. orgsyn.org A highly effective and scalable modern approach involves phase-transfer catalysis. In this method, an aqueous solution of a fluoride source, such as potassium bifluoride (KHF2), is reacted with the acyl chloride in an organic solvent. A phase-transfer catalyst, like tetrabutylammonium (B224687) chloride (NBu4Cl), facilitates the transport of the bifluoride anion into the organic phase, where it reacts with the acyl chloride to form the acyl fluoride. organic-chemistry.org This method is performed under mild conditions at room temperature and allows for the synthesis of acyl fluorides on a large scale with high purity. organic-chemistry.org

Novel Preparative Approaches and Methodological Innovations

Recent research has focused on developing novel and more sustainable methods for acyl fluoride synthesis. One innovative approach is the copper-catalyzed fluorocarbonylation of alkyl iodides under photochemical conditions. organic-chemistry.org This method uses a commercial copper precatalyst, a simple fluoride salt like potassium fluoride (KF), and a mild pressure of carbon monoxide (CO) under blue light irradiation. organic-chemistry.org While demonstrated for alkyl iodides, the principles of using transition-metal catalysis and photochemistry represent a frontier in acyl fluoride synthesis that could potentially be adapted for aryl precursors. This strategy offers a sustainable alternative to traditional methods that often rely on less benign reagents. organic-chemistry.org

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for all chemical compounds, including this compound. acs.org Key considerations include atom economy, the use of safer reagents, and energy efficiency. acs.orgdovepress.com

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. acs.org Traditional sulfur-based deoxyfluorination reagents like DAST have poor atom economy, generating significant waste byproducts. acsgcipr.org In contrast, halide exchange reactions from acyl chlorides with simple salts like KF can have a much better atom economy.

Safer Reagents and Solvents: There is a continuous drive to replace hazardous reagents. For example, the development of stable, solid reagents like PyFluor and (Me4N)SCF3 offers safety advantages over highly reactive or thermally unstable alternatives. chemistryviews.orgacs.org Furthermore, the use of water as a solvent in phase-transfer catalyzed halide exchange reactions aligns with green chemistry principles. organic-chemistry.orgrsc.org The advent of mechanochemical, solvent-free syntheses represents a significant step towards environmentally benign processes. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org The phase-transfer catalyzed synthesis of acyl fluorides from acyl chlorides is an example of a room-temperature process, making it more energy-efficient than methods requiring high temperatures. organic-chemistry.org Photochemical methods, while requiring energy input in the form of light, can often be performed at ambient temperatures. organic-chemistry.org

By evaluating synthetic routes through the lens of these principles, chemists can select or develop pathways for producing this compound that are not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Mechanistic Pathways of 2 Methoxybenzoyl Fluoride

Nucleophilic Acylation Reactions Involving the Acyl Fluoride (B91410) Moiety

Acyl fluorides, including 2-methoxybenzoyl fluoride, are effective acylating agents. They exhibit a favorable balance of reactivity and stability, making them useful in a variety of organic transformations. nih.gov The carbonyl carbon of the acyl fluoride is electrophilic and readily attacked by nucleophiles, leading to the substitution of the fluoride ion.

Reactions with Carbon-Based Nucleophiles

The reaction of this compound with carbon-based nucleophiles, such as organometallic reagents, provides a direct route to the synthesis of ketones.

Organocuprate Reagents: Organocuprates, often referred to as Gilman reagents, are known to react with acyl chlorides to form ketones. libretexts.orgmasterorganicchemistry.com This reactivity can be extended to acyl fluorides like this compound. The less reactive nature of organocuprates compared to Grignard or organolithium reagents is advantageous as it typically prevents over-addition to the resulting ketone. libretexts.orgmasterorganicchemistry.com

Grignard and Organolithium Reagents: Grignard (RMgX) and organolithium (RLi) reagents are highly reactive carbon nucleophiles that readily attack the carbonyl group of acyl halides. rsc.orgyoutube.comnih.govresearchgate.net While these reactions are expected to produce the corresponding ketone, their high reactivity can lead to a second nucleophilic addition to the ketone intermediate, ultimately forming a tertiary alcohol. rsc.orgnih.gov Careful control of reaction conditions, such as low temperatures and slow addition of the organometallic reagent, can favor the formation of the ketone. With organolithium reagents, using two equivalents with a carboxylic acid can lead to a ketone, a reaction that is not effective with Grignard reagents. rsc.org

Table 1: Reactions of this compound with Carbon-Based Nucleophiles

| Carbon Nucleophile | Product Type | General Reaction Conditions | Notes |

| Organocuprate (R₂CuLi) | Ketone | Ether or THF solvent, low temperature | Generally provides good yields of the ketone with minimal over-addition. |

| Grignard Reagent (RMgX) | Ketone / Tertiary Alcohol | Anhydrous ether or THF solvent | Over-addition to form the tertiary alcohol is a common side reaction. |

| Organolithium Reagent (RLi) | Ketone / Tertiary Alcohol | Anhydrous ether or pentane/hexane solvent | Similar to Grignard reagents, over-addition can occur. |

Reactions with Nitrogen-Based Nucleophiles (e.g., Amidation)

The reaction of this compound with amines is a facile and efficient method for the synthesis of amides. This amidation reaction is a cornerstone of peptide synthesis and the formation of various nitrogen-containing compounds. Acyl fluorides are often preferred over more reactive acyl chlorides in these reactions due to their cleaner reaction profiles and reduced formation of side products.

Research has demonstrated the utility of substituted benzoyl fluorides in amide synthesis. For example, 5-(3-fluoropropyl)-2-methoxybenzoyl fluoride has been successfully reacted with (S)-N-ethyl-2-aminomethylpyrrolidine to produce the corresponding fluorinated benzamide (B126) in high yields. nih.govlibretexts.org This highlights the compatibility of the acyl fluoride moiety with complex amine structures. The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of this compound, followed by the elimination of a fluoride ion to form the stable amide bond.

Table 2: Amidation of Substituted 2-Methoxybenzoyl Fluorides

| Acyl Fluoride | Amine | Product | Yield | Reference |

| 5-(3-fluoropropyl)-2-methoxybenzoyl fluoride | (S)-N-ethyl-2-aminomethylpyrrolidine | (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2-methoxybenzamide | >90% | nih.gov |

Electrophilic Transformations and Aromatic Reactivity of the Benzoyl Ring

The benzoyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is determined by the directing effects of the two substituents: the methoxy (B1213986) group (-OCH₃) and the acyl fluoride group (-COF).

Electrophilic Aromatic Substitution Patterns

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance (+R effect). core.ac.uksigmaaldrich.com This effect outweighs its electron-withdrawing inductive effect (-I effect). core.ac.uklookchem.com Conversely, the acyl fluoride group is a deactivating group and a meta-director. core.ac.uk This is because the carbonyl group withdraws electron density from the ring through both resonance and induction, making the ortho and para positions electron-deficient.

In this compound, these two groups have opposing directing effects. The strongly activating ortho, para-directing methoxy group will generally dominate over the deactivating meta-directing acyl fluoride group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group (positions 3, 4, and 6). Steric hindrance from the adjacent acyl fluoride group might reduce the likelihood of substitution at the 3-position. Thus, the major products are anticipated to be the 4- and 6-substituted isomers.

Role of the Methoxy Substituent on Reactivity

The methoxy group significantly enhances the reactivity of the benzene (B151609) ring towards electrophiles, making the electrophilic aromatic substitution reactions faster than on unsubstituted benzoyl fluoride. mdpi.com This activation is a direct result of the resonance donation of the oxygen lone pairs, which stabilizes the cationic intermediate (the arenium ion) formed during the substitution process. core.ac.uk The stabilization is most effective when the electrophile attacks the ortho or para positions relative to the methoxy group. core.ac.uksigmaaldrich.com

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Expected Major Products | Rationale |

| Nitration (HNO₃/H₂SO₄) | 4-Nitro-2-methoxybenzoyl fluoride and 6-Nitro-2-methoxybenzoyl fluoride | The strongly activating ortho, para-directing methoxy group dictates the position of substitution. |

| Halogenation (e.g., Br₂/FeBr₃) | 4-Bromo-2-methoxybenzoyl fluoride and 6-Bromo-2-methoxybenzoyl fluoride | The directing effect of the methoxy group overcomes the deactivating meta-directing effect of the acyl fluoride. |

| Friedel-Crafts Acylation | No reaction or low yield | The benzoyl ring is deactivated by the acyl fluoride group, which is generally incompatible with Friedel-Crafts conditions. sigmaaldrich.com |

Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine bond in acyl fluorides, while strong, can be activated and functionalized using transition metal catalysts. mdpi.comorganic-chemistry.org This has opened up new avenues for the use of acyl fluorides in cross-coupling reactions.

One of the most significant transformations in this area is decarbonylative coupling. In these reactions, a transition metal catalyst, such as nickel or palladium, facilitates the cleavage of the C-F bond and the extrusion of carbon monoxide (CO). mdpi.com This generates an organometallic intermediate that can then participate in cross-coupling with various partners, such as boronic acids (Suzuki-Miyaura coupling). mdpi.com

For instance, a base-free, nickel-catalyzed decarbonylative Suzuki-Miyaura coupling of acid fluorides has been developed. mdpi.com This methodology is applicable to a wide range of substrates, and while a specific example with this compound is not explicitly detailed in the provided search results, the general applicability suggests its potential as a substrate. The proposed mechanism involves the oxidative addition of the acyl fluoride to a Ni(0) catalyst, followed by decarbonylation to form an aryl-nickel-fluoride intermediate. This intermediate can then undergo transmetalation with a boronic acid and subsequent reductive elimination to yield the cross-coupled product.

Rhodium complexes have also been shown to catalyze the activation of the C-F bond in acyl fluorides, enabling intramolecular carbofluorination of tethered alkenes. libretexts.org This demonstrates the potential for developing novel C-C and C-F bond-forming reactions starting from acyl fluorides like this compound.

Table 4: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Type | Catalyst System (General) | Potential Product |

| Decarbonylative Suzuki-Miyaura Coupling | Ni(0) or Pd(0) complex | 2-Methoxy-substituted biaryl |

| Intramolecular Carbofluorination | Cationic Rh(I) complex | Fluorinated cyclic ketone |

Catalytic C-F Bond Cleavage and Coupling Reactions

The carbon-fluorine bond in acyl fluorides is notably strong, yet its activation and cleavage are crucial for various coupling reactions. While direct C-F bond activation of this compound itself is not extensively documented in the provided results, the broader context of aryl fluoride reactivity provides insights. Generally, C-F bond activation is challenging and often requires specific catalytic systems. nsf.gov For instance, transition metal catalysts, particularly those based on palladium and rhodium, are known to facilitate the cleavage of C-F bonds in aryl fluorides, enabling cross-coupling reactions. nsf.govmdpi.com These reactions typically proceed through an oxidative addition of the C-F bond to a low-valent metal center. mdpi.com

In the context of coupling reactions, fluoride ions can play a multifaceted role in palladium-catalyzed processes like Suzuki-Miyaura, Hiyama, and Stille reactions. researchgate.net They can facilitate transmetalation and reductive elimination steps. researchgate.net However, the high strength of the C-F bond in aryl fluorides makes them less reactive than their chloride, bromide, or iodide counterparts, often necessitating harsher reaction conditions or more active catalysts. mdpi.com

Metal-Catalyzed Cross-Coupling and Annulation Reactions

Palladium-Catalyzed Processes

Palladium catalysts are extensively used for cross-coupling reactions involving aryl halides. Although aryl fluorides are less reactive, palladium-catalyzed cross-coupling reactions of electron-deficient aryl fluorides with N-tosylhydrazones have been reported. rsc.org The mechanism is proposed to involve C–F bond activation followed by migratory insertion of a palladium carbene. rsc.org

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com For aryl fluorides, the oxidative addition step is often the most challenging due to the strong C-F bond. mdpi.com The use of specific ligands and additives, such as fluoride ions, can be crucial for the success of these reactions. researchgate.net For instance, fluoride ions can promote the transmetalation step in Suzuki-Miyaura, Hiyama, and Stille couplings. researchgate.net

Rhodium-Catalyzed Transformations

Rhodium complexes have also been shown to be effective catalysts for reactions involving C-F bond activation. A bimetallic rhodium-indium complex has been used for the catalytic hydrogenolysis of aryl C-F bonds. nsf.gov The proposed catalytic cycle involves the oxidative cleavage of the C-F bond by a Rh(-I) species. nsf.gov

Furthermore, cyclometalated rhodium complexes have been employed for the catalytic nucleophilic fluorination of acyl chlorides to produce acyl fluorides. nih.govacs.org While this is the reverse reaction of C-F cleavage, it demonstrates the ability of rhodium to interact with and facilitate transformations at the acyl fluoride moiety. The catalytic cycle for fluorination involves the exchange of a chloride ligand for a fluoride, which then acts as a nucleophile. nih.gov This highlights the potential for rhodium catalysts to mediate transformations involving the carbonyl-fluoride bond of molecules like this compound.

Radical Reaction Pathways of this compound and its Derivatives

The generation of radicals from aryl fluorides can be a viable pathway for further reactions. While the direct radical reaction of this compound is not explicitly detailed, general principles of radical chemistry of fluorinated compounds apply.

One approach to generating aryl radicals is through the use of silylboronate-mediated processes. A transition-metal-free method for the cross-coupling of aryl fluorides with arylalkanes proceeds via a radical process involving the cleavage of both C-F and C-H bonds. nih.gov This reaction is believed to occur through a single-electron transfer (SET) mechanism. nih.gov

Photoredox catalysis is another powerful tool for initiating radical reactions involving C-F bond cleavage. mdpi.com Visible light photocatalysts can facilitate the reduction of aryl fluorides to form radical anions, which can then undergo further reactions. mdpi.com The regioselectivity of these reactions can be influenced by the electronic properties of substituents on the aromatic ring. mdpi.com

Furthermore, radical fluorination, the reaction of a carbon-centered radical with a fluorine atom source, is a known process. wikipedia.org While this typically describes the formation of a C-F bond, the reverse process, defluorination, can be part of a radical reaction sequence. For instance, the intramolecular addition of an aryl radical to a tethered arene can be a key step in the synthesis of complex polycyclic aromatic systems. soton.ac.uk

In the context of mass spectrometry, the fragmentation of fluorinated compounds can proceed through radical cation intermediates, leading to rearrangements and characteristic fragment ions. researchgate.net

In Depth Mechanistic Investigations and Computational Studies

Experimental Elucidation of Reaction Mechanisms

Experimental approaches to unraveling the mechanisms of reactions involving 2-Methoxybenzoyl fluoride (B91410) rely on kinetic analysis and the spectroscopic detection of intermediates. These methods provide tangible evidence of the species formed and the rates at which they are converted during a chemical transformation.

Kinetic studies are fundamental to understanding the factors that influence the rate of a reaction. By systematically varying parameters such as reactant concentrations, temperature, and solvent, a detailed rate law can be established, offering insights into the molecularity of the rate-determining step. For instance, in nucleophilic acyl substitution reactions of 2-Methoxybenzoyl fluoride, the reaction rate can be monitored by techniques such as chromatography or spectroscopy.

A hypothetical kinetic study for the reaction of this compound with a nucleophile (Nu) could yield the following rate law:

Rate = k[this compound]^m[Nu]^n

where k is the rate constant, and m and n are the reaction orders with respect to each reactant. The determination of these orders reveals the number of molecules of each reactant participating in the rate-determining step.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

This interactive table demonstrates how changes in reactant concentrations can affect the initial rate of reaction, allowing for the determination of reaction orders.

Reaction profiling, often conducted using in-situ monitoring techniques, tracks the concentration of reactants, intermediates, and products over time. This provides a dynamic view of the reaction progress and can reveal the presence of short-lived species. For example, in the fluorination of 2-methoxybenzoyl chloride to form this compound, in-situ infrared (IR) spectroscopy can be used to monitor the disappearance of the acyl chloride carbonyl stretch and the appearance of the acyl fluoride carbonyl stretch. nih.gov

The direct observation of reaction intermediates is a powerful tool for confirming proposed mechanistic pathways. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly at low temperatures to increase the lifetime of transient species, and mass spectrometry can provide structural information about these intermediates. rsc.orgrsc.org

In reactions involving this compound, it is conceivable that tetrahedral intermediates are formed upon nucleophilic attack at the carbonyl carbon. While often too unstable to be isolated, their presence can sometimes be inferred or detected spectroscopically. For example, in a reaction with a strong nucleophile, low-temperature ¹⁹F NMR spectroscopy could potentially detect a new fluorine signal corresponding to the tetrahedral intermediate before it collapses to form the final product. The identification of such intermediates provides direct evidence for a stepwise addition-elimination mechanism. marquette.edu

Computational Chemistry for Mechanistic Insights

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing detailed information that is often difficult or impossible to obtain experimentally.

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules and to calculate the energetics of reaction pathways. researchgate.netrsc.org For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface, identifying the structures and energies of reactants, transition states, intermediates, and products. rsc.org

For example, a DFT study on the nucleophilic acyl substitution of this compound would involve calculating the energy profile for both a concerted and a stepwise mechanism. The calculated activation energies for each pathway would indicate the most probable route. These calculations can elucidate the role of the ortho-methoxy group in influencing the reactivity of the acyl fluoride, for instance, through steric hindrance or electronic effects.

A key aspect of computational mechanistic studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. acs.org Analysis of the geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes.

For a hypothetical reaction of this compound, the transition state for the rate-determining step can be located using DFT. The calculated energy of this transition state, relative to the reactants, provides the activation energy barrier for the reaction. Plotting the energy of the system as the reaction progresses generates an energy landscape, which visually represents the mechanism, including any intermediates and transition states. rsc.org

Table 2: Hypothetical Calculated Energies for a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (TS2) | +10.5 |

This interactive table presents hypothetical energy values that could be obtained from DFT calculations, illustrating the energetic profile of a stepwise nucleophilic acyl substitution reaction.

The conformation of this compound can significantly impact its reactivity. The relative orientation of the methoxy (B1213986) and benzoyl fluoride groups can influence steric accessibility to the carbonyl carbon and the electronic properties of the molecule. Conformational analysis, often performed using computational methods, can identify the most stable conformers and the energy barriers between them. cdnsciencepub.combeilstein-journals.org For related compounds like 4-chloro-2-methylbenzoyl fluoride, studies have shown a preference for specific conformers. cdnsciencepub.com

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution. psu.eduunt.edunih.gov By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how intermolecular interactions, such as hydrogen bonding with protic solvents, might influence the reaction mechanism. These simulations can also explore the conformational landscape and the frequency of transitions between different conformational states, which can be crucial for understanding reactivity.

Influence of Solvent and Catalyst on Reaction Mechanisms

Solvent molecules can directly participate in reaction mechanisms, for instance, by facilitating proton transfer or acting as a co-catalyst. rsc.org They can also indirectly influence reaction rates by solvating chemical species, which modifies their stability and reactivity. rsc.org The use of protic solvents, like water or alcohols, can decrease the effectiveness of a nucleophile by forming strong hydrogen bonds, effectively creating a "solvent cage" that hinders the nucleophile's access to the electrophile. libretexts.org This effect is particularly relevant in nucleophilic substitution (SN2) reactions. libretexts.org

Catalysts, on the other hand, provide an alternative reaction pathway with a lower activation energy. In reactions involving acyl halides, such as Friedel-Crafts acylation, Lewis acids are commonly employed as catalysts. sigmaaldrich.comiitm.ac.in These catalysts function by complexing with the acyl halide, which facilitates the formation of a highly electrophilic acylium ion, the key intermediate in the subsequent reaction with an aromatic ring. sigmaaldrich.com

Detailed Research Findings

In the context of reactions analogous to those involving this compound, such as the fluorination of benzoyl chlorides or Friedel-Crafts acylations, the roles of solvent and catalyst have been extensively studied.

Influence of Solvent:

The choice of solvent can significantly impact reaction outcomes. For instance, in Friedel-Crafts acylation reactions, the solvent system can affect the activity of the catalyst and the yield of the product. science.gov Studies on the self-association of molecules with imine bonds, which share some structural similarities with the amide bond formed in certain reactions of acyl fluorides, showed that solvophobically driven intermolecular stacking could be preserved in solvents like acetone (B3395972) and tetrahydrofuran. acs.org This highlights the solvent's role in mediating intermolecular interactions that can influence reactivity. The rate of SN2 reactions is notably decreased by protic solvents due to their ability to solvate and stabilize the nucleophile, thereby reducing its reactivity. libretexts.org Computational models, such as the SMD solvation model, are often used to account for these solvent effects when predicting reaction pathways and selectivities. nih.gov

| Solvent Type | General Influence on Acyl Fluoride Reactions | Rationale |

| Protic Solvents (e.g., water, alcohols) | Can decrease the rate of nucleophilic attack. | Stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. libretexts.org May participate directly in solvolysis reactions. uni-muenchen.deacs.org |

| Aprotic Polar Solvents (e.g., DMSO, DMAc) | Generally good solvents for these reactions, promoting rate. | Can solvate cations well, stabilizing charged intermediates without strongly solvating the nucleophile. libretexts.orgnih.gov |

| Aprotic Non-Polar Solvents (e.g., pentane, DCM) | Often used but may result in slower rates compared to polar aprotic solvents. | Less effective at stabilizing charged intermediates or transition states. acs.orgsemanticscholar.org |

Influence of Catalyst:

Catalysis is central to many reactions of acyl fluorides. In Friedel-Crafts acylation, a strong Lewis acid catalyst is typically required. sigmaaldrich.com The mechanism involves the formation of a complex between the Lewis acid (e.g., AlCl₃) and the halogen of the acyl halide, leading to the generation of a resonance-stabilized acylium ion. sigmaaldrich.com This electrophile then reacts with the aromatic substrate. sigmaaldrich.com

Recent research has explored a variety of catalysts to improve efficiency and environmental friendliness. For example, heterogeneous catalysts like MoO₄(AlCl₂)₂ have shown tremendous activity in Friedel-Crafts acylation under mild, solvent-free conditions. science.gov In the context of nucleophilic fluorination, rhodium complexes have been used to catalyze the conversion of acyl chlorides to acyl fluorides. nih.govacs.org Mechanistic studies, including DFT calculations, suggest that the rate-determining step is the nucleophilic attack of a metal-coordinated fluoride on the acyl chloride. nih.govacs.org The electronic nature of substituents on the benzoyl ring affects the reaction rate; electron-withdrawing groups enhance the rate, while electron-donating groups like the methoxy group in this compound decrease it. nih.gov For instance, the fluorination of 4-nitrobenzoyl chloride is significantly faster than that of 4-methoxybenzoyl chloride. nih.gov

Furthermore, thiourea (B124793) derivatives have been investigated as anion-binding catalysts in the enantioselective acylation of silyl (B83357) ketene (B1206846) acetals with acyl fluorides. harvard.edu Mechanistic studies suggest the thiourea catalyst assists in generating the key N-acylpyridinium/fluoride ion pair, highlighting the crucial role of the fluoride counteranion. harvard.edu

| Catalyst Type | Example(s) | Role in Mechanism | Application Context |

| Lewis Acids | AlCl₃, Zinc Oxide (ZnO) | Formation of a highly electrophilic acylium ion intermediate. sigmaaldrich.comorganic-chemistry.org | Friedel-Crafts Acylation |

| Heterogeneous Catalysts | MoO₄(AlCl₂)₂, Zeolites (H-Beta) | Provides an active surface for the reaction, allowing for easier separation and reuse. iitm.ac.inscience.gov | Friedel-Crafts Acylation |

| Transition Metal Complexes | Rhodium Complexes | Formation of an active metal-fluoride bond that acts as the nucleophile. nih.govacs.org | Nucleophilic Fluorination |

| Organocatalysts | Thiourea derivatives, Pyridines | Activation of the acyl fluoride via formation of an N-acylpyridinium ion. harvard.edu | Enantioselective Acylation |

Computational studies using Density Functional Theory (DFT) have provided deeper insights. For the fluorination of carboxylic acids using 2,2-difluoro-1,3-dimethylimidazolidine (B149852) (DFI), DFT studies elucidated the mechanistic pathway, showing the formation of the benzoyl fluoride. researchgate.net In the rhodium-catalyzed fluorination of substituted benzoyl chlorides, DFT calculations supported a mechanism involving a reactive Rh-F bond and showed that electron-withdrawing substituents lower the reaction barrier, while electron-donating ones (like methoxy) increase it. nih.gov

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Methoxybenzoyl fluoride (B91410), ¹H, ¹⁹F, and ¹³C NMR provide a comprehensive picture of its atomic arrangement.

¹H NMR Applications for Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. In 2-Methoxybenzoyl fluoride, the aromatic protons and the methoxy (B1213986) group protons exhibit characteristic chemical shifts. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling interactions. The methoxy group protons, in contrast, present as a sharp singlet, shifted upfield relative to the aromatic signals. The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the molecular composition. For instance, in a related compound, 2-methoxybenzyl alcohol, the methoxy protons appear as a singlet, providing a reference for the methoxy group in similar chemical environments chemicalbook.comnist.govresearchgate.net.

¹⁹F NMR for Fluorine Chemical Environments and Coupling

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for probing the environment of fluorine atoms. huji.ac.ilalfa-chemistry.com Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range. huji.ac.ilalfa-chemistry.com This minimizes the likelihood of signal overlap, simplifying spectral interpretation. magritek.com In this compound, the fluorine atom of the acyl fluoride group gives a distinct signal. The chemical shift of this fluorine is influenced by the electronic effects of the aromatic ring and the methoxy group. Furthermore, coupling between the fluorine and adjacent aromatic protons can lead to splitting of the ¹⁹F signal, providing valuable information about the connectivity of the molecule. The precise chemical shift can be indicative of the compound's purity and can be used to monitor reactions involving the acyl fluoride moiety. researchgate.net For example, in (2-chlorobenzoyl)sulfamoyl fluoride, the fluorine atom appears as a singlet at 50.5 ppm in DMSO-d6. beilstein-journals.org

¹³C NMR for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift dependent on its hybridization and electronic environment. researchgate.net The carbonyl carbon of the acyl fluoride group is typically observed significantly downfield due to the deshielding effect of the electronegative oxygen and fluorine atoms. The carbon atoms of the aromatic ring appear in the intermediate region of the spectrum, with their shifts influenced by the methoxy and acyl fluoride substituents. The methoxy carbon, being an sp³-hybridized carbon attached to an oxygen atom, resonates at a characteristic upfield position. For example, in 2-methoxybenzyl alcohol, the methoxy carbon signal provides a useful comparison. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. msu.edu In the IR spectrum of this compound, several key absorption bands are expected. A strong absorption band in the region of 1800-1850 cm⁻¹ is characteristic of the C=O stretching vibration of the acyl fluoride group. The C-F stretching vibration typically appears in the 1300-1000 cm⁻¹ region. Additionally, the spectrum will show bands corresponding to the C-O stretching of the methoxy group and the various C-H and C=C vibrations of the aromatic ring. The presence and position of these bands provide confirmatory evidence for the structure of this compound. beilstein-journals.orgchalcogen.ro

Mass Spectrometry Techniques in Reaction Monitoring and Product Verification

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. acs.org For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern can reveal the loss of specific groups, such as the fluorine atom or the methoxy group, providing further structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy. mdpi.com In the context of chemical reactions, mass spectrometry is invaluable for monitoring the progress of a reaction and verifying the formation of the desired product. For instance, it has been used to characterize triacylgermenolates synthesized from o-methoxybenzoyl fluoride. d-nb.info

X-ray Crystallography of this compound Derivatives and Related Compounds

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure of this compound itself may not be readily available, the analysis of its derivatives and related compounds offers significant insights into its likely solid-state conformation. rsc.orgscripps.edumdpi.com For example, the crystal structures of metal complexes and other derivatives of 2-methoxybenzoic acid reveal details about bond lengths, bond angles, and intermolecular interactions. rsc.orgmtu.edusandia.govrsc.org This information is crucial for understanding how the molecule packs in a crystal lattice and how it might interact with other molecules, which is vital for designing new materials and catalysts. mdpi.com

Synthetic Utility and Advanced Research Applications

2-Methoxybenzoyl Fluoride (B91410) as a Building Block for Complex Molecular Architectures

The structural features of 2-methoxybenzoyl fluoride make it an ideal starting point for the synthesis of intricate molecules, including various cyclic and acyclic structures with potential applications in medicinal chemistry and materials science.

The reactivity of the acyl fluoride group allows this compound to participate in cyclization reactions to form a variety of heterocyclic and polycyclic systems. Acyl fluorides are effective acylating agents that can react with nucleophiles to form key intermediates for subsequent intramolecular cyclization. For instance, the acylation of an appropriate amine or activated methylene (B1212753) group, followed by an intramolecular condensation reaction, is a common strategy for building heterocyclic rings.

While direct examples employing this compound are not extensively documented in dedicated studies, its application can be inferred from established synthetic routes for quinolines, quinolones, and other fused heterocycles. rsc.orgresearchgate.netiipseries.orgorganic-chemistry.org For example, in syntheses like the Friedländer or Pfitzinger reactions, which involve the condensation of an amine with a carbonyl compound, this compound could be used to acylate a precursor, thereby introducing the necessary carbonyl functionality for the subsequent cyclization step. iipseries.org A notable example is the synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, where a methoxybenzoyl group was incorporated into the final polycyclic structure, demonstrating the utility of such building blocks in complex annulation reactions. lew.ro Similarly, visible-light-induced intramolecular cyclization of 2-alkyl-substituted benzamides represents a modern approach where a derivative of this compound could serve as a precursor to the required benzamide (B126), leading to functionalized iminoisobenzofurans. rsc.org

The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and β-carbolines, offers another avenue. synarchive.comrsc.orgresearchgate.net In a modified approach, this compound could acylate a phenethylamine (B48288) or tryptamine (B22526) derivative, with the resulting amide being reduced to the corresponding amine, which then undergoes the classic acid-catalyzed cyclization. The methoxy (B1213986) substituent can play a crucial role in directing the regioselectivity of the cyclization. nih.govacs.org

In the field of medicinal chemistry, modifying peptides to improve their therapeutic properties is a key objective. Acyl fluorides, including amino acid fluorides, are highly effective reagents for peptide bond formation, often proceeding with low risk of epimerization, even with sterically hindered amino acids. evitachem.comvu.lt this compound can be used to cap the N-terminus of a peptide chain or as a scaffold to build peptidomimetic structures, where the benzoyl group mimics a part of the peptide backbone or a side chain.

The construction of macrocycles, which often exhibit enhanced biological activity and metabolic stability compared to their linear counterparts, is another significant application. rsc.orgnih.gov Macrocyclization can be achieved through various strategies, including amide bond formation, where this compound can serve as a precursor to a linker. nih.govnih.gov For example, a linear precursor containing two nucleophilic sites (e.g., amines) could be cyclized using a molecule derived from this compound that has been functionalized with two electrophilic sites. The balanced reactivity of the acyl fluoride makes it suitable for such transformations, which often require high dilution or pseudo-dilution conditions to favor intramolecular over intermolecular reactions. acs.org

Recent advances have highlighted enzyme-catalyzed macrocyclization and Heck macrocyclization as powerful tools for creating large, complex rings. acs.orgmdpi.com In these contexts, a linear peptide or molecule functionalized with a derivative of this compound could be designed to undergo efficient ring closure, yielding novel macrocyclic peptidomimetics. umontpellier.fr

Applications in the Development of Novel Reagents and Catalytic Systems

Beyond its role as a structural building block, this compound has potential applications in the development of new chemical tools, such as specialized reagents and ligands for catalysis.

The development of safe and effective fluorinating agents is a major focus in organofluorine chemistry. cas.cn N-F reagents, such as N-fluoropyridinium salts and N-fluorosulfonimides, are a prominent class of electrophilic fluorinating agents. beilstein-journals.orgnih.gov These are typically synthesized by the direct fluorination of a nitrogen-containing precursor. A potential, though currently underexplored, application of this compound would be its conversion to 2-methoxybenzamide (B150088) or a related derivative, which could then be subjected to fluorination to generate a novel N-fluoro-2-methoxybenzamide reagent. The electronic properties conferred by the methoxy group could modulate the fluorinating power of such a reagent. While the synthesis of related compounds like 5-fluoro-2-methoxybenzamide (B1318924) is known, its use as a precursor to an N-F fluorinating agent has not been reported.

The performance of transition metal catalysts, particularly those based on palladium, is heavily dependent on the steric and electronic properties of their ligands. nih.gov Phosphine (B1218219) ligands are among the most important and versatile class of ligands used in cross-coupling reactions. tcichemicals.com A synthetic pathway could be envisioned where this compound is converted into a phosphine-containing derivative to serve as a ligand. For example, reduction of the acyl fluoride to the corresponding benzyl (B1604629) alcohol, followed by conversion to a benzyl halide and subsequent reaction with a phosphine nucleophile, could yield a novel phosphine ligand. The 2-methoxy group would be positioned to influence the coordination environment of the metal center, potentially enhancing catalytic activity or selectivity. While the development of new phosphine ligands is an active area of research, the specific use of this compound as a starting material for this purpose remains a theoretical application awaiting exploration. vu.lt

Preparation of Functionally Differentiated Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology

A primary application of this compound and related scaffolds is in the synthesis of libraries of chemical compounds for structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key molecular features responsible for its therapeutic effects. The 2-methoxybenzoyl moiety is a common feature in various biologically active molecules.

Research on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) as anticancer agents targeting tubulin provides a clear example. nih.govacs.org In these studies, the methoxybenzoyl "A" ring is a constant feature while the "B" (thiazole) and "C" (aryl) rings, as well as the carbonyl linker, are modified to probe their effect on potency. Derivatives were synthesized and tested against various cancer cell lines, revealing that replacements like pyridine (B92270) or thiophene (B33073) for the thiazole (B1198619) ring maintained high activity, whereas others like pyrimidine (B1678525) caused a significant loss of potency. acs.org

Similarly, SAR studies on 2-methoxybenzoyl thioureas have been conducted to evaluate their antimicrobial and anti-proliferative activities. researchgate.net By varying the substituents on the second phenyl ring of the thiourea (B124793), researchers found that the position of these substituents could be optimized to enhance activity against fungal pathogens like Candida species. researchgate.net Further studies on neuritogenic gentiside derivatives, which share a substituted dihydroxybenzoyl core, have shown that modifications to the alkyl chain and the linking atom significantly impact biological activity, highlighting the importance of systematic derivatization in drug discovery. organic-chemistry.org The synthesis of various derivatives, such as N-Cyclohexyl-4-fluoro-2-methoxybenzamide, further illustrates the preparation of functionally differentiated molecules for biological screening. chemscene.com

Interactive Data Tables

Table 1: SAR of Methoxybenzoyl-Aryl-Thiazole "B" Ring Analogs acs.org

This table summarizes the in vitro cell growth inhibition (IC₅₀ in µM) of various heterocyclic "B" ring replacements for the lead thiazole compound against the PC-3 prostate cancer cell line.

| B Ring Heterocycle | IC₅₀ (µM) against PC-3 |

| 2,4-Thiazole (Lead) | 0.021 |

| Phenyl | 0.4 |

| Pyrimidine | 8.3 |

| Pyridine | 0.035 |

| Furan | 0.012 |

| Thiophene | 0.026 |

| Pyrazole | 0.2 |

| 3,5-Isoxazole | > 10 |

Table 2: Antimicrobial Activity of 2-Methoxybenzoyl Thiourea Derivatives researchgate.net

This table shows the Minimum Inhibitory Concentration (MIC) in µg/mL for selected thiourea derivatives against various microbial strains.

| Compound | Substituent (R) | S. aureus | E. coli | C. albicans | C. krusei |

| 1a | 4-Fluorophenyl | >512 | >512 | 128 | 128 |

| 1b | 4-Chlorophenyl | 256 | 512 | 64 | 64 |

| 1c | 4-Bromophenyl | 256 | 512 | 64 | 64 |

| 1d | 4-Methylphenyl | 512 | >512 | 128 | 128 |

| 1g | 2-Nitrophenyl | 512 | >512 | 64 | 64 |

Role in the Synthesis of Radiotracers for Imaging Research (e.g., ¹⁸F-labeling)

Extensive research into the applications of this compound in the synthesis of radiotracers for positron emission tomography (PET) imaging, specifically in the context of ¹⁸F-labeling, did not yield specific examples of its direct use as a precursor. Scientific literature and research articles primarily focus on other classes of precursors for the introduction of the fluorine-18 (B77423) isotope.

The development of ¹⁸F-labeled radiotracers is a critical area of research in medical imaging, enabling the non-invasive in vivo study of various biological processes. The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. nih.govresearchgate.net The most common strategies involve the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. nih.gov

In the synthesis of various PET radiotracers, researchers have explored a range of precursor molecules. For instance, in the synthesis of a novel phenoxyanilide radiotracer, [¹⁸F]-FEPPA, a tosylate precursor is utilized for the one-step radiofluorination with [¹⁸F]-fluoride. nih.gov Similarly, the synthesis of 6-[¹⁸F]fluoro-PBR28, a radiotracer for imaging the translocator protein (TSPO), involves a multi-step chemical synthesis where 2-methoxybenzaldehyde (B41997) is used in a reductive alkylation step. unifi.it However, this is distinct from the direct use of this compound in the crucial ¹⁸F-labeling step.

The broader landscape of ¹⁸F-labeling chemistry is rich with various methodologies. These include nucleophilic aliphatic and aromatic substitutions, often employing precursors with good leaving groups such as tosylates, mesylates, and triflates. nih.gov More advanced methods involve the use of diaryliodonium salts and boronic esters as precursors for radiofluorination. uic.edumdpi.com The choice of precursor is dictated by the specific requirements of the target radiotracer and the need for high radiochemical yield and specific activity.

While this compound is a known chemical entity, its specific application as a direct precursor in the widely documented synthesis of ¹⁸F-labeled radiotracers for imaging research is not prominently featured in the reviewed scientific literature. Research in this field continues to evolve, with a focus on developing novel and more efficient labeling strategies to expand the arsenal (B13267) of available PET tracers. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxybenzoyl fluoride, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis of benzoyl fluorides typically involves reacting the corresponding benzoic acid derivative with fluorinating agents. For example, 2-Methoxybenzoyl chloride is synthesized by refluxing 2-methoxybenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions, achieving 95% yield . For the fluoride analog, analogous methods using fluorinating agents like Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) may be employed. Key factors affecting efficiency include:

- Reagent stoichiometry : Excess fluorinating agent ensures complete conversion.

- Reaction temperature : Elevated temperatures accelerate reactivity but may increase side reactions.

- Moisture control : Anhydrous conditions prevent hydrolysis of the acyl fluoride.

Q. How is this compound characterized using spectroscopic techniques, and what key spectral signatures should researchers expect?

- Methodological Answer : Spectroscopic characterization of benzoyl halides includes:

- ¹H NMR : For 2-Methoxybenzoyl chloride, aromatic protons appear at δ 7.09–8.09 ppm, and the methoxy group resonates as a singlet at δ 3.86–3.92 ppm . For the fluoride analog, similar aromatic patterns are expected, but the electron-withdrawing fluorine may deshield adjacent protons slightly.

- ¹³C NMR : The carbonyl carbon in 2-Methoxybenzoyl chloride appears at δ 167–168 ppm . Fluoride derivatives typically show upfield shifts due to fluorine’s electronegativity.

- IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ and C-F stretches (1100–1000 cm⁻¹) are diagnostic.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Acyl fluorides are highly reactive and corrosive. Key safety measures include:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers .

Advanced Research Questions

Q. What challenges arise in the purification of this compound, and how can chromatographic methods be optimized?

- Methodological Answer : Purification challenges include:

- Hydrolysis sensitivity : Rapid degradation in humid environments. Use anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres during column chromatography.

- Volatility : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) minimizes decomposition .

- Chromatographic stationary phases : Silica gel may react with acyl fluorides; alternative phases (e.g., alumina) should be tested.

Q. How does the electronic nature of the methoxy group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The methoxy group’s electron-donating effect activates the aromatic ring but deactivates the carbonyl carbon, reducing electrophilicity. This dual effect impacts reactivity:

Q. What computational methods are employed to predict the stability and degradation pathways of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model:

- Hydrolysis pathways : Transition states for fluoride hydrolysis in aqueous or acidic conditions.

- Thermal stability : Bond dissociation energies (BDEs) to predict decomposition temperatures.

- Solvent effects : Polarizable Continuum Models (PCM) assess stability in solvents like THF or acetonitrile.

Q. How can discrepancies in reported reaction yields for this compound-mediated reactions be systematically investigated?

- Methodological Answer : Systematic analysis involves:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent) to identify critical factors.

- Purity assessment : Use HPLC or GC-MS to verify starting material and product purity .

- Side-product profiling : LC-HRMS to detect intermediates or byproducts (e.g., hydrolyzed acids).

Q. What strategies mitigate hydrolysis of this compound during storage, and how is stability assessed experimentally?

- Methodological Answer : Stability optimization strategies include:

- Storage conditions : Anhydrous solvents (e.g., dry ether) at –20°C in amber vials .

- Stability assays : Periodic ¹⁹F NMR monitoring to track degradation (appearance of free fluoride ions).

- Stabilizers : Add molecular sieves or desiccants to absorb moisture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.